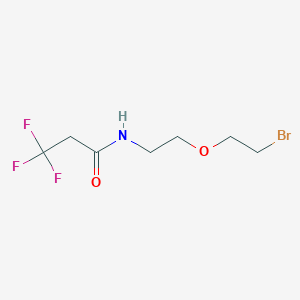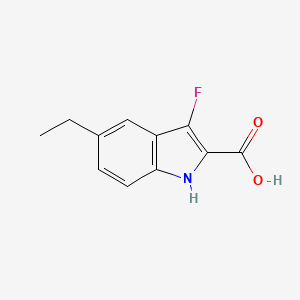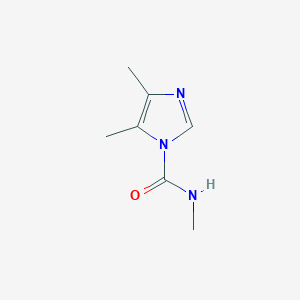
(2S,3R,4S,5S,6R)-2-((S)-2,3-Dihydroxypropoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4S,5S,6R)-2-((S)-2,3-Dihydroxypropoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a tetrahydropyran ring, making it a versatile molecule in synthetic chemistry and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S,6R)-2-((S)-2,3-Dihydroxypropoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol typically involves the protection and deprotection of hydroxyl groups, glycosylation reactions, and selective oxidation steps. The reaction conditions often require the use of protecting groups such as acetals or silyl ethers to prevent unwanted side reactions. Catalysts like Lewis acids or bases may be employed to facilitate the glycosylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may include steps like crystallization, filtration, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S,5S,6R)-2-((S)-2,3-Dihydroxypropoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alditols.
Substitution: Hydroxyl groups can be substituted with other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include various derivatives like ketones, aldehydes, and substituted ethers or amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S,3R,4S,5S,6R)-2-((S)-2,3-Dihydroxypropoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a substrate or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism by which (2S,3R,4S,5S,6R)-2-((S)-2,3-Dihydroxypropoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The compound’s multiple hydroxyl groups allow for hydrogen bonding and electrostatic interactions with various biomolecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
D-Glucose: A simple sugar with a similar tetrahydropyran ring structure but different functional groups.
D-Mannose: Another sugar with a similar backbone but differing in the orientation of hydroxyl groups.
Sucrose: A disaccharide composed of glucose and fructose units, sharing some structural similarities.
Uniqueness
What sets (2S,3R,4S,5S,6R)-2-((S)-2,3-Dihydroxypropoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol apart from these similar compounds is its specific stereochemistry and functional group arrangement, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C9H18O8 |
|---|---|
Molecular Weight |
254.23 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5+,6+,7-,8+,9-/m0/s1 |
InChI Key |
NHJUPBDCSOGIKX-HZSQWRGQSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H](CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


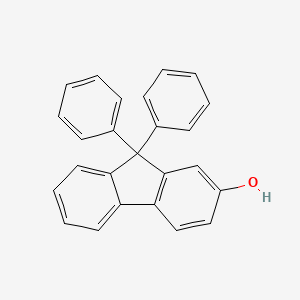
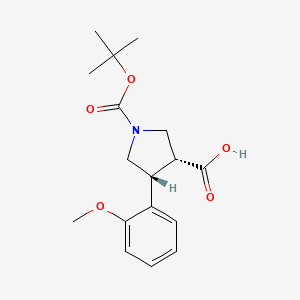
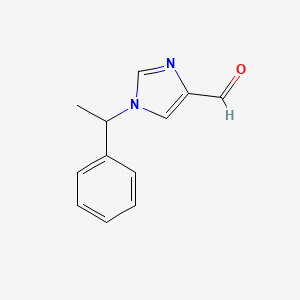
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B12830031.png)
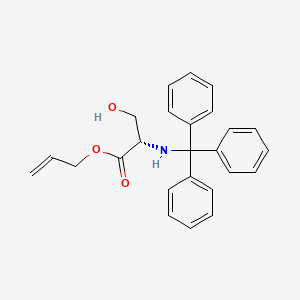
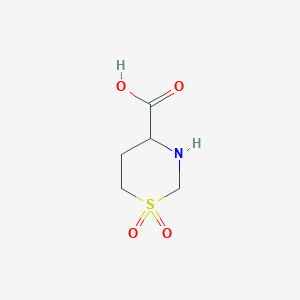
![2,3',4',6-Tetrafluoro-[1,1'-biphenyl]-4-ol](/img/structure/B12830049.png)
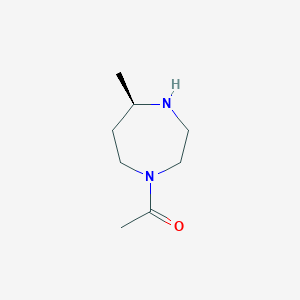
![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(trifluoromethyl)-](/img/structure/B12830054.png)
![1-(2-amino-5-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12830058.png)
